(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine
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Description
(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine is a complex organic molecule notable for its structural features, including a furan ring, a phenyl group, and an amine functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties , potentially scavenging free radicals and mitigating oxidative stress. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
Similar compounds have demonstrated effectiveness against a variety of microbial strains. For instance, derivatives of furan-containing compounds have shown promising results in inhibiting bacterial growth, suggesting that This compound may have potential applications in developing new antimicrobial agents.
3. Cytotoxic Effects
Preliminary studies suggest that this compound may induce apoptosis in cancer cells, positioning it as a candidate for anticancer research. The mechanism of action may involve the modulation of various signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the potential of This compound , it is useful to compare it with structurally related compounds. Below is a table summarizing similar compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(Furan-2-Yl)-N,N-Dimethylmethanamine | Furan ring, dimethyl amine | Antimicrobial |
4-Methoxy-N-(Furan-2-Yl)Aniline | Furan ring, aniline | Antioxidant |
2-(Phenylethynyl)furan | Furan ring, phenylethynyl | Anticancer |
The unique combination of functional groups in This compound may enhance its biological activity through mechanisms not observed in other derivatives.
Study on Antioxidant Activity
A study evaluating the antioxidant capacity of various furan derivatives found that compounds with methoxy substitutions exhibited enhanced scavenging abilities against free radicals. The specific IC50 values for these compounds indicated their potential therapeutic applications in oxidative stress-related conditions.
Study on Cytotoxicity
In vitro studies conducted on cancer cell lines demonstrated that (1-Furan-2-yil-2-phenyethyl)-(4-methoxy-pheny)-amine could induce apoptosis at specific concentrations. The mechanism was linked to increased levels of pro-apoptotic factors and decreased survival signaling pathways .
Properties
IUPAC Name |
N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPLEYALQFCFHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389923 |
Source
|
Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-20-6 |
Source
|
Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.